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Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
amine (R)-1-(3-fluorophenyl)ethanamine. Due to the limited availability of public experimental
spectra for this specific compound, this guide presents predicted spectroscopic data based on
computational models and analysis of structurally similar compounds. It also includes detailed
experimental protocols for acquiring such data, intended to serve as a practical resource for
researchers in pharmaceutical development and chemical analysis.

Chemical Structure and Properties

(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine with a fluorine atom substituted at
the meta-position of the phenyl ring. This substitution can significantly influence the molecule's
physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making it
a valuable building block in medicinal chemistry.
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Property Value Source
Molecular Formula CsHioFN PubChem
Molecular Weight 139.17 g/mol PubChem

Exact Mass 139.079727485 Da PubChem

CAS Number 761390-58-3 Sigma-Aldrich[1]
Physical Form Liquid Sigma-Aldrich[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (R)-1-(3-fluorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (d) are in ppm. The predictions are based on computational

models and may vary from experimental values. Data for the non-fluorinated analog, 1-

phenylethanamine, is provided for comparison.

Table 1: Predicted *H NMR Data (Solvent: CDCls, Frequency: 400 MHz)

Predicted o ]
. Experimental &
(ppm) for Coupling
. . : (ppm) for 1-
Assignment (R)-1-(3- Multiplicity Constant (J) in
phenylethana
fluorophenyl)e Hz .
. mine
thanamine
H-2', H-4', H-5',
6.90 - 7.30 m - 7.20 - 7.40
H-6
H-a ~4.2 q ~6.5 4.15
NH:z ~1.5 (broad s) s - 1.48
CHs ~1.4 d ~6.5 1.40
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Table 2: Predicted 3C NMR Data (Solvent: CDCls, Frequency: 100 MHz)

Assignment

Predicted & (ppm) for
(R)-1-(3-
fluorophenyl)ethanamine

Experimental & (ppm) for
1-phenylethanamine

C-1 ~148 (d, J=7 Hz) 145.8

c-3 ~163 (d, J=245 Hz)

Aromatic CHs 110-130 125.0, 127.2, 128.7

C-a ~50 51.2

CHs ~25 25.6
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (primary amine)
3010-3100 Medium Aromatic C-H stretch
2850-2970 Medium Aliphatic C-H stretch
~1600, ~1480 Medium-Strong Aromatic C=C stretch
1580-1650 Medium N-H bend (scissoring)
~1250 Strong C-F stretch

1000-1200 Strong C-N stretch

690900 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron lonization - EI)

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Relative

m/z . Assignment
Intensity

139 Moderate [M]* (Molecular lon)

124 High [M - CHs]*

122 Very High (Base Peak) [M - NHs]*

109 Moderate [C7HeF]*

96 Moderate [CeHsF]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for (R)-1-(3-fluorophenyl)ethanamine.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and *°F NMR spectra to confirm the structure and purity of the

compound.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of (R)-1-(3-
fluorophenyl)ethanamine in 0.6-0.8 mL of deuterated chloroform (CDCIsz) in a 5 mm NMR
tube.

¢ Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover a range of -2 to 12 ppm.
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover a range of 0 to 200 ppm.

o Alarger number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of 13C.

e 19F NMR Acquisition:
o Acquire a proton-decoupled *°F spectrum.

o The chemical shift range for organofluorine compounds is large; set an appropriate
spectral width.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra (TMS for *H and 3C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: As a liquid, the sample can be analyzed neat.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., a diamond crystal).

o Background Collection: Record a background spectrum of the clean, empty ATR crystal.

o Sample Analysis: Place a small drop of (R)-1-(3-fluorophenyl)ethanamine directly onto the
ATR crystal.

e Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm~*. Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron lonization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

o Sample Preparation: Prepare a dilute solution of (R)-1-(3-fluorophenyl)ethanamine in a
volatile organic solvent (e.g., methanol or dichloromethane).

e Instrumentation: Use a GC-MS system with an electron ionization source.
o Gas Chromatography:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC.
o Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

o Employ a temperature program to ensure good separation and peak shape (e.g., start at
50°C, ramp to 250°C).

e Mass Spectrometry:
o The eluent from the GC is directed into the ion source.
o Use a standard electron energy of 70 eV.
o Scan a mass range appropriate for the compound (e.g., m/z 40-400).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. The fragmentation of phenethylamines often involves the loss of
ammonia and the methyl group.[2][3]

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.
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Predicted EI-MS Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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